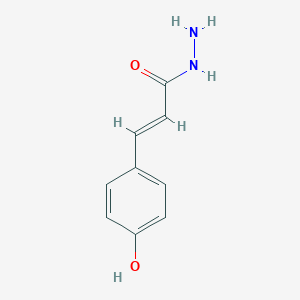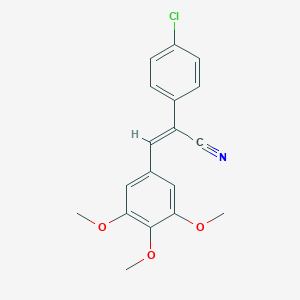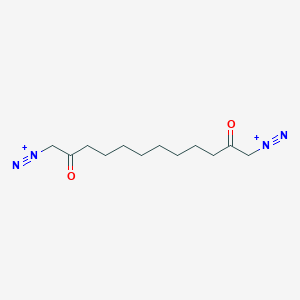![molecular formula C46H51N3O3 B296034 2,6-bis{2-[benzoyl(methyl)amino]-2-phenylethyl}-N,N-diisopropyl-4-methylbenzamide](/img/structure/B296034.png)
2,6-bis{2-[benzoyl(methyl)amino]-2-phenylethyl}-N,N-diisopropyl-4-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-bis{2-[benzoyl(methyl)amino]-2-phenylethyl}-N,N-diisopropyl-4-methylbenzamide, also known as BMB, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in medical research. BMB is a benzamide derivative that has been shown to possess significant biological activity, making it a promising candidate for the development of new drugs and therapies.
Mecanismo De Acción
The mechanism of action of 2,6-bis{2-[benzoyl(methyl)amino]-2-phenylethyl}-N,N-diisopropyl-4-methylbenzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. This compound has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that are involved in the regulation of gene expression. Additionally, this compound has been shown to inhibit the activity of protein kinase CK2, an enzyme that is involved in various cellular processes, including cell proliferation and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to inhibit the replication of various viruses, including HIV and hepatitis B virus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,6-bis{2-[benzoyl(methyl)amino]-2-phenylethyl}-N,N-diisopropyl-4-methylbenzamide has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. This compound also possesses significant biological activity, making it a promising candidate for the development of new drugs and therapies. However, this compound also has limitations for use in lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. Additionally, this compound has not yet been extensively studied for its potential side effects and toxicity.
Direcciones Futuras
There are several future directions for research on 2,6-bis{2-[benzoyl(methyl)amino]-2-phenylethyl}-N,N-diisopropyl-4-methylbenzamide. One area of research is the development of new drugs and therapies based on this compound. This compound has shown significant potential for the treatment of various diseases, including cancer and viral infections. Another area of research is the elucidation of the mechanism of action of this compound. Understanding the molecular mechanisms underlying the biological activity of this compound could lead to the development of more effective drugs and therapies. Finally, research on the potential side effects and toxicity of this compound is needed to ensure its safety for use in humans.
Métodos De Síntesis
The synthesis of 2,6-bis{2-[benzoyl(methyl)amino]-2-phenylethyl}-N,N-diisopropyl-4-methylbenzamide involves the reaction between 2-(2-aminoethyl)phenol and 2-bromo-N,N-diisopropyl-4-methylbenzamide. The reaction is carried out in the presence of a palladium catalyst and a base, such as potassium carbonate. The resulting product is purified through column chromatography to obtain pure this compound. This synthesis method has been optimized to produce high yields of this compound with high purity.
Aplicaciones Científicas De Investigación
2,6-bis{2-[benzoyl(methyl)amino]-2-phenylethyl}-N,N-diisopropyl-4-methylbenzamide has been extensively studied for its potential applications in medical research. It has been shown to possess significant biological activity, including anti-inflammatory, anti-cancer, and anti-viral properties. This compound has been studied for its potential use in the treatment of various diseases, including cancer, viral infections, and inflammation.
Propiedades
Fórmula molecular |
C46H51N3O3 |
|---|---|
Peso molecular |
693.9 g/mol |
Nombre IUPAC |
6-[(2S)-2-[benzoyl(methyl)amino]-2-phenylethyl]-2-[(2R)-2-[benzoyl(methyl)amino]-2-phenylethyl]-4-methyl-N,N-di(propan-2-yl)benzamide |
InChI |
InChI=1S/C46H51N3O3/c1-32(2)49(33(3)4)46(52)43-39(30-41(35-20-12-8-13-21-35)47(6)44(50)37-24-16-10-17-25-37)28-34(5)29-40(43)31-42(36-22-14-9-15-23-36)48(7)45(51)38-26-18-11-19-27-38/h8-29,32-33,41-42H,30-31H2,1-7H3/t41-,42+ |
Clave InChI |
DXDVQJYTERMIOC-ZRKBJOGQSA-N |
SMILES isomérico |
CC1=CC(=C(C(=C1)C[C@H](C2=CC=CC=C2)N(C)C(=O)C3=CC=CC=C3)C(=O)N(C(C)C)C(C)C)C[C@@H](C4=CC=CC=C4)N(C)C(=O)C5=CC=CC=C5 |
SMILES |
CC1=CC(=C(C(=C1)CC(C2=CC=CC=C2)N(C)C(=O)C3=CC=CC=C3)C(=O)N(C(C)C)C(C)C)CC(C4=CC=CC=C4)N(C)C(=O)C5=CC=CC=C5 |
SMILES canónico |
CC1=CC(=C(C(=C1)CC(C2=CC=CC=C2)N(C)C(=O)C3=CC=CC=C3)C(=O)N(C(C)C)C(C)C)CC(C4=CC=CC=C4)N(C)C(=O)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-methoxy-6H-benzo[c]chromen-6-one](/img/structure/B295953.png)
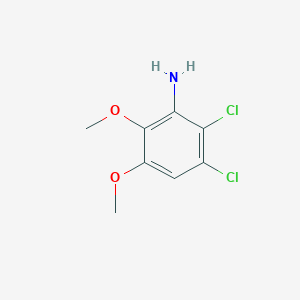
![9H-anthra[1,9-bc][1,5]benzothiazepin-9-one](/img/structure/B295958.png)

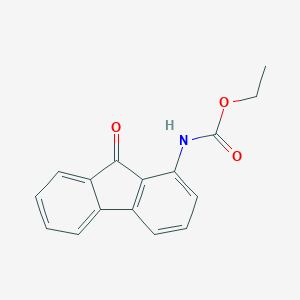
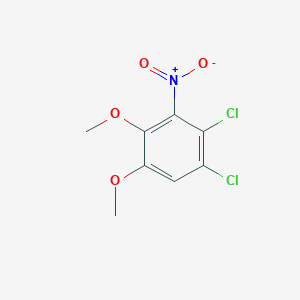
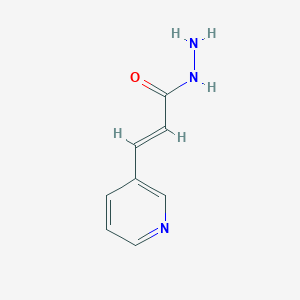
![8-methoxy-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-carbaldehyde](/img/structure/B295965.png)
![Bicyclo[9.2.2]pentadeca-1(13),11,14-trien-5-one](/img/structure/B295967.png)
